molecular formula C6H7ClN2O2 B2931470 5-Methylpyridazine-4-carboxylic acid;hydrochloride CAS No. 2411319-29-2

5-Methylpyridazine-4-carboxylic acid;hydrochloride

Cat. No.: B2931470
CAS No.: 2411319-29-2
M. Wt: 174.58
InChI Key: JGJUEUVYZDSDES-UHFFFAOYSA-N
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Description

5-Methylpyridazine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridazine-4-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.

    Carboxylation: The carboxylic acid group at the 4-position can be introduced via a Grignard reaction, where the intermediate is treated with carbon dioxide.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the pyridazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Methylpyridazine-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylpyridazine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar ring structure but lacking the methyl and carboxylic acid groups.

    Pyridazinone: A derivative with a carbonyl group at the 3-position, exhibiting different pharmacological properties.

    Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions, used in various pharmaceutical applications.

Uniqueness

5-Methylpyridazine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylic acid groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

5-methylpyridazine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-4-2-7-8-3-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEMHDKBNFSBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411319-29-2
Record name 5-methylpyridazine-4-carboxylic acid hydrochloride
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